molecular formula C8H6Cl2N2O3 B13995979 n-(2,4-Dichloro-6-nitrophenyl)acetamide CAS No. 65078-75-3

n-(2,4-Dichloro-6-nitrophenyl)acetamide

Cat. No.: B13995979
CAS No.: 65078-75-3
M. Wt: 249.05 g/mol
InChI Key: HMZLGAJIRGFBFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-Dichloro-6-nitrophenyl)acetamide can be synthesized through the reaction of 2,4-dichloro-6-nitroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction typically involves dissolving 2,4-dichloro-6-nitroaniline in anhydrous tetrahydrofuran (THF), adding pyridine, and then adding acetic anhydride. The mixture is stirred overnight at room temperature under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-Dichloro-6-nitrophenyl)acetamide is not well-documented. its effects are likely related to its chemical structure, which allows it to interact with various molecular targets. The presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring may influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dichloro-6-nitrophenyl)acetamide is unique due to the presence of both chlorine and nitro groups on the aromatic ring, as well as the acetamide group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

65078-75-3

Molecular Formula

C8H6Cl2N2O3

Molecular Weight

249.05 g/mol

IUPAC Name

N-(2,4-dichloro-6-nitrophenyl)acetamide

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13)

InChI Key

HMZLGAJIRGFBFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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